REACTION_CXSMILES
|
C(N1CCN(CCC[O:13][C:14]2[CH:19]=[CH:18][C:17]([CH:20]3[CH2:25][CH2:24][N:23](C4CCC5N(C(C(F)(F)F)=NN=5)N=4)[CH2:22][CH2:21]3)=[CH:16][CH:15]=2)CC1)(=O)C>[Pd].CO>[NH:23]1[CH2:24][CH2:25][CH:20]([C:17]2[CH:16]=[CH:15][C:14]([OH:13])=[CH:19][CH:18]=2)[CH2:21][CH2:22]1
|
Name
|
Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate
|
Quantity
|
37.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCN(CC1)CCCOC1=CC=C(C=C1)C1CCN(CC1)C=1CCC=2N(N1)C(=NN2)C(F)(F)F
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
The crude material was triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
the desired product collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
N1CCC(CC1)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.36 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |